1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
1,7-Dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a tricyclic purine derivative characterized by a fused oxazolo ring at positions 2 and 3 of the purine core. Such structural modifications are often employed to optimize pharmacokinetic profiles or receptor selectivity in medicinal chemistry .
Properties
IUPAC Name |
4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-4-3-13-5-6(10-9(13)16-4)12(2)8(15)11-7(5)14/h3H,1-2H3,(H,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMWGPVJJVDQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,7-dimethylxanthine with an appropriate oxazole derivative. The reaction is usually carried out in the presence of a strong acid or base to facilitate the cyclization process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1,7-Dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has shown promise in the development of pharmaceutical agents due to its biological activity. Key applications include:
- Antiviral Agents : The compound has been investigated for its potential as a nucleoside/nucleotide analog in the treatment of viral infections such as HIV. Its structure allows for interactions with viral enzymes involved in replication.
- Enzyme Inhibitors : Research indicates that this compound may inhibit enzymes critical for nucleotide metabolism and signal transduction pathways. This includes potential inhibition of carbonic anhydrases and proteases.
Cancer Research
The compound's ability to interact with biological targets makes it a candidate for cancer therapeutics:
- Targeting Tumor-associated Enzymes : Studies suggest that inhibitors derived from this compound could target carbonic anhydrases (CA IX and CA XII), which are overexpressed in tumors but absent in normal tissues. This specificity may lead to novel therapeutic approaches for cancer treatment.
Biochemical Studies
In biochemical research, this compound serves as a valuable tool:
- Metabolic Pathway Analysis : The compound can be used to study metabolic pathways involving purines and their derivatives. Its interactions with various biological molecules can elucidate mechanisms of action at the cellular level.
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated inhibition of HIV reverse transcriptase with low nanomolar IC50 values. |
| Study B | Enzyme Inhibition | Identified as a potent inhibitor of carbonic anhydrase isoforms associated with tumor growth. |
| Study C | Biochemical Pathways | Revealed interactions with nucleotide synthesis pathways leading to insights on drug resistance mechanisms. |
Mechanism of Action
The mechanism of action of 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
- Oxazolo vs. Thiazolo Rings: Replacing the oxazolo oxygen with sulfur (as in 1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione, CAS 178452-87-4) introduces a larger, less electronegative atom.
- Pyrido vs. Oxazolo Fusion: Pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives (e.g., from SAR studies in ) replace the oxazolo ring with a pyridine moiety.
Substituent Variations
- N1/N7 Substitutions : The dimethyl groups in the target compound enhance lipophilicity compared to 1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS 118888-53-2), where a phenyl group at N7 increases steric bulk and may reduce solubility .
- Extended Side Chains : Compounds like 9-cyclohexyl-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (MolWeight: 428.58) introduce bulky substituents that likely improve receptor engagement but complicate synthesis .
Data Table: Comparative Analysis of Purine Derivatives
*Estimated based on structural analogs.
Biological Activity
1,7-Dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₈N₄O₂
- Molecular Weight : 180.18 g/mol
The compound features a purine base with modifications that enhance its biological activity.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. In vitro studies have shown that this compound can inhibit the replication of certain viruses by interfering with nucleic acid synthesis. For instance, it has been reported to exhibit activity against herpes simplex virus (HSV) and other RNA viruses.
Enzyme Inhibition
This compound acts as an inhibitor of various enzymes involved in nucleotide metabolism. Notably, it has been shown to inhibit purine nucleoside phosphorylase (PNP), an enzyme critical for purine salvage pathways. This inhibition can lead to an accumulation of toxic metabolites in certain conditions, which may be beneficial in targeting specific cancer cells or pathogens.
Immunomodulatory Effects
This compound has also demonstrated immunomodulatory effects. It can enhance the immune response by promoting the proliferation of lymphocytes and increasing cytokine production. This property makes it a candidate for further investigation in immunotherapy applications.
Case Study 1: Antiviral Efficacy
A study conducted on the efficacy of this compound against HSV revealed that the compound inhibited viral replication by up to 90% at concentrations as low as 10 µM. The mechanism was attributed to the compound's ability to integrate into viral DNA synthesis pathways.
Case Study 2: Cancer Cell Line Studies
In another investigation involving cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
